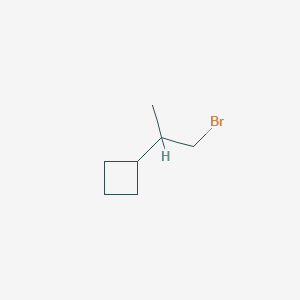

(1-Bromopropan-2-yl)cyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a colorless liquid with a boiling point of 131°C and a density of 1.28 g/cm³. This compound is used in various fields, including medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutanes, including (1-Bromopropan-2-yl)cyclobutane, is the [2 + 2] cycloaddition reaction . This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction conditions typically include the use of a catalyst, such as a metal complex, and may require specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound may involve the bromination of cyclobutane derivatives. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Bromopropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different substituents.

Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Formation of cyclobutane derivatives with various functional groups.

Reduction: Formation of cyclobutane derivatives with hydrogen atoms replacing the bromine atom.

Oxidation: Formation of cyclobutanone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

(1-Bromopropan-2-yl)cyclobutane serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom can participate in substitution reactions where it is replaced by various nucleophiles, such as hydroxide ions, amines, or cyanides. This versatility makes it valuable for constructing diverse chemical architectures .

Reactivity Profile

The compound can undergo several types of chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles.

- Elimination Reactions : It can undergo dehydrohalogenation to yield alkenes.

- Oxidation and Reduction Reactions : Depending on the conditions, it can be oxidized or reduced to form different products .

Biological Applications

Potential in Biological Research

Research indicates that this compound may have applications in studying biological pathways involving brominated compounds. Its structure allows for interactions with specific molecular targets within biological systems, potentially influencing various biochemical pathways .

Medicinal Chemistry

Pharmacological Exploration

The compound is being explored for its pharmacological properties. Preliminary studies suggest that it could have therapeutic applications, although comprehensive clinical data are still lacking. Its reactivity profile allows for modifications that could enhance biological activity or target specificity .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating compounds used in various applications, including polymers and agrochemicals .

Case Study 1: Organic Synthesis

In a study focusing on the synthesis of complex organic molecules, researchers utilized this compound as an intermediate to create a library of novel compounds. The bromine atom facilitated selective substitution reactions that enhanced the yield of desired products .

Case Study 2: Biological Interaction Studies

Another study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could modulate enzyme activity, suggesting potential roles in drug development .

Wirkmechanismus

The mechanism of action of (1-Bromopropan-2-yl)cyclobutane involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bromocyclopropane: A smaller cyclic compound with similar reactivity.

Bromocyclopentane: A larger cyclic compound with different steric and electronic properties.

1-Bromopropane: A linear compound with similar bromine reactivity but different structural characteristics.

Uniqueness

(1-Bromopropan-2-yl)cyclobutane is unique due to its specific ring size and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its cyclic structure provides rigidity and specific spatial orientation, making it valuable in various chemical syntheses and applications.

Biologische Aktivität

(1-Bromopropan-2-yl)cyclobutane is a compound with significant potential in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, mechanisms of action, and applications based on the latest research findings.

This compound is a colorless liquid with a molecular formula of C7H13Br. It has a boiling point of 131°C and a density of 1.28 g/cm³. The primary method for synthesizing this compound involves bromination reactions, particularly the [2 + 2] cycloaddition reaction, which is crucial for forming cyclobutane derivatives.

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to interact with various biological molecules, potentially influencing biochemical pathways.

Antimicrobial Properties

While direct studies on the antimicrobial activity of this compound are scarce, its structural analogs have shown promising results in inhibiting microbial growth. This characteristic makes it a candidate for further exploration in developing antimicrobial agents.

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of halogenated compounds are well-documented. For instance, compounds with similar brominated structures have been studied for their potential in cancer therapy due to their ability to induce apoptosis in tumor cells. Investigating this compound's cytotoxicity could reveal its therapeutic potential in oncology .

Study on Collagen Inhibition

A study focusing on compounds with similar structures demonstrated significant inhibition of collagen synthesis in fibroblast cultures. The results indicated that these compounds could serve as potential anti-fibrotic agents, suggesting that this compound may possess comparable properties.

Toxicological Assessments

Toxicological studies highlight the importance of understanding the safety profiles of halogenated compounds. Research has shown that while some brominated compounds can exhibit beneficial biological activities, they may also pose risks due to toxicity at higher concentrations. Comprehensive toxicological assessments are essential for evaluating the safety and efficacy of this compound in clinical applications .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential anti-fibrotic activity | Unique cyclic structure |

| Bromocyclopropane | Antimicrobial properties | Smaller cyclic structure |

| Bromocyclopentane | Varies; less studied | Larger cyclic structure |

| 1-Bromopropane | General reactivity; less specific | Linear structure with different properties |

Eigenschaften

IUPAC Name |

1-bromopropan-2-ylcyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6(5-8)7-3-2-4-7/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAMKCHDDSVRIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C1CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.